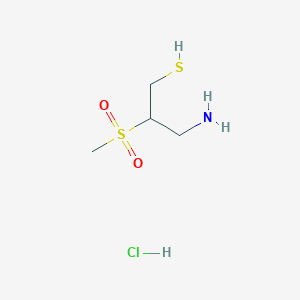
3-Amino-2-methylsulfonylpropane-1-thiol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methylsulfonylpropane-1-thiol;hydrochloride is an organic compound with the molecular formula C4H12ClNO2S2. This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a thiol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylsulfonylpropane-1-thiol;hydrochloride typically involves the reaction of 3-Aminopropane-1-thiol with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylsulfonylpropane-1-thiol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-2-methylsulfonylpropane-1-thiol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-2-methylsulfonylpropane-1-thiol;hydrochloride involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropane-1-thiol hydrochloride
- 6-Amino-1-hexanethiol hydrochloride
- 8-Amino-1-octanethiol hydrochloride
Uniqueness
3-Amino-2-methylsulfonylpropane-1-thiol;hydrochloride is unique due to the presence of both a methylsulfonyl group and a thiol group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
64270-94-6 |
|---|---|
Molecular Formula |
C4H12ClNO2S2 |
Molecular Weight |
205.7 g/mol |
IUPAC Name |
3-amino-2-methylsulfonylpropane-1-thiol;hydrochloride |
InChI |
InChI=1S/C4H11NO2S2.ClH/c1-9(6,7)4(2-5)3-8;/h4,8H,2-3,5H2,1H3;1H |
InChI Key |
JFIUCFOMMDFIPY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(CN)CS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















